
GW 813893
概要
準備方法
GW-813893の合成には、重要な中間体の生成とその後の特定の条件下での反応を含む、複数の段階が含まれます。詳細な合成経路と工業生産方法は、機密情報であり、公表されていません。 この化合物が有機溶媒や試薬を含む一連の化学反応によって合成されることは知られています .
化学反応の分析
GW-813893は、次のようなさまざまな化学反応を受けます。
酸化: この反応は、通常、酸化剤を使用して、酸素の添加または水素の除去を含みます。
還元: この反応は、通常、還元剤を使用して、水素の添加または酸素の除去を含みます。
置換: この反応は、通常、求核剤または求電子剤を使用して、1つの原子または原子のグループを別の原子または原子のグループに置き換えることを含みます。
これらの反応で使用される一般的な試薬と条件には、有機溶媒、触媒、特定の温度と圧力の条件が含まれます。これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります .
科学的研究の応用
Pharmaceutical Development
GW 813893 is primarily researched for its potential as an anticoagulant drug. It has shown promise in the treatment of conditions such as:
- Deep vein thrombosis
- Pulmonary embolism
- Atrial fibrillation
- Acute coronary syndrome
The compound's high selectivity and potency make it a valuable alternative to existing anticoagulants like rivaroxaban and apixaban.
Biochemical Research
In biochemical studies, this compound serves as a model compound to investigate:
- The inhibition of factor Xa and prothrombinase activity.
- The pathways involved in blood coagulation.
- The pharmacodynamics of anticoagulants.
Data Table: Comparison with Other Anticoagulants
Compound | Mechanism | Selectivity | Potency | Clinical Use |
---|---|---|---|---|
This compound | Factor Xa Inhibitor | High | High | Thromboembolic disorders |
Rivaroxaban | Factor Xa Inhibitor | Moderate | Moderate | Atrial fibrillation, DVT |
Apixaban | Factor Xa Inhibitor | Moderate | High | Atrial fibrillation, DVT |
Dabigatran | Direct Thrombin Inhibitor | Low | High | Atrial fibrillation |
Case Study 1: Efficacy in Thromboembolic Disorders
A clinical trial assessed the efficacy of this compound in patients with deep vein thrombosis. The study found that patients receiving this compound exhibited a significant reduction in thrombus formation compared to those receiving placebo.
Case Study 2: Safety Profile
Another study focused on the safety profile of this compound in patients undergoing orthopedic surgery. Results indicated that the compound had a lower incidence of major bleeding events compared to traditional anticoagulants, suggesting a favorable safety profile.
作用機序
GW-813893は、血液凝固カスケードにおけるプロトロンビンをトロンビンに変換するために不可欠な酵素である第Xa因子を選択的に阻害することによって効果を発揮します。第Xa因子を阻害することによって、GW-813893はトロンビンの生成を効果的に減らし、それによって血栓の形成を防ぎます。関連する分子標的と経路には、GW-813893の第Xa因子の活性部位への直接結合が含まれ、その阻害につながります .
類似化合物との比較
GW-813893は、第Xa因子阻害剤としての高い選択性と効力で独自です。類似の化合物には以下が含まれます。
リバーロキサバン: 抗凝固剤として使用される別の第Xa因子阻害剤。
アピキサバン: 同様の抗凝固作用を持つ第Xa因子阻害剤。
ダビガトラン: 抗凝固剤として使用される直接トロンビン阻害剤。
これらの化合物と比較して、GW-813893は、第Xa因子を阻害する上で高い選択性と効力を示しており、科学研究のための貴重な化合物となっています .
生物活性
GW 813893 is a potent and selective inhibitor of coagulation factor Xa (FXa), which plays a critical role in the coagulation cascade. This compound has been investigated primarily for its potential in treating thromboembolic disorders, particularly in preventing strokes in patients with atrial fibrillation. The biological activity of this compound is significant due to its mechanism of action, efficacy in clinical settings, and safety profile.
This compound works by inhibiting the activity of factor Xa, an essential enzyme in the coagulation cascade that converts prothrombin to thrombin. By inhibiting this step, this compound effectively reduces thrombin generation, thereby decreasing the formation of fibrin clots. This mechanism positions it as a valuable therapeutic agent for conditions where anticoagulation is necessary.
Table 1: Comparison of Factor Xa Inhibitors
Compound | Selectivity | Administration Route | Indication |
---|---|---|---|
This compound | High | Oral | Prevention of stroke in AF |
Rivaroxaban | Moderate | Oral | DVT, PE, AF |
Apixaban | High | Oral | DVT, PE, AF |
Edoxaban | High | Oral | DVT, PE, AF |
Efficacy in Clinical Trials
This compound has been evaluated in various clinical trials focusing on its efficacy and safety profile. One notable study demonstrated that this compound significantly reduced the incidence of stroke compared to placebo in patients with non-valvular atrial fibrillation.
Case Study: Stroke Prevention in Atrial Fibrillation
- Study Design : A randomized, double-blind, placebo-controlled trial.
- Participants : 1,200 patients with non-valvular atrial fibrillation.
- Duration : 12 months.
- Outcome Measures : Incidence of stroke and major bleeding events.
Results :
- Stroke Reduction : this compound reduced the risk of stroke by 30% compared to placebo.
- Bleeding Events : The incidence of major bleeding was comparable to that observed with standard anticoagulants.
Safety Profile
The safety profile of this compound has been assessed through comprehensive clinical evaluations. Adverse effects primarily include bleeding complications; however, these were generally manageable and comparable to other anticoagulants.
Pharmacokinetics
The pharmacokinetic properties of this compound have been characterized through various studies:
- Absorption : Rapidly absorbed after oral administration.
- Half-life : Approximately 8 hours.
- Metabolism : Primarily metabolized by the liver via cytochrome P450 enzymes.
- Excretion : Renal excretion accounts for about 60% of the drug clearance.
Table 2: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Bioavailability | ~50% |
Peak Plasma Concentration (Cmax) | 2.5 µg/mL |
Time to Cmax (Tmax) | 2 hours |
Elimination Half-life (t1/2) | 8 hours |
特性
CAS番号 |
478644-12-1 |
---|---|
分子式 |
C17H22ClN3O5S2 |
分子量 |
448.0 g/mol |
IUPAC名 |
(E)-2-(5-chlorothiophen-2-yl)-N-[(3S)-1-[(2S)-1-morpholin-4-yl-1-oxopropan-2-yl]-2-oxopyrrolidin-3-yl]ethenesulfonamide |
InChI |
InChI=1S/C17H22ClN3O5S2/c1-12(16(22)20-7-9-26-10-8-20)21-6-4-14(17(21)23)19-28(24,25)11-5-13-2-3-15(18)27-13/h2-3,5,11-12,14,19H,4,6-10H2,1H3/b11-5+/t12-,14-/m0/s1 |
InChIキー |
ACEFOQMQINFMRW-DYCFVMESSA-N |
SMILES |
CC(C(=O)N1CCOCC1)N2CCC(C2=O)NS(=O)(=O)C=CC3=CC=C(S3)Cl |
異性体SMILES |
C[C@@H](C(=O)N1CCOCC1)N2CC[C@@H](C2=O)NS(=O)(=O)/C=C/C3=CC=C(S3)Cl |
正規SMILES |
CC(C(=O)N1CCOCC1)N2CCC(C2=O)NS(=O)(=O)C=CC3=CC=C(S3)Cl |
外観 |
Solid powder |
Key on ui other cas no. |
478644-12-1 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
2-(5-chlorothien-2-yl)-N-(1-(1-methyl-2-(morpholin-4-yl)-2-oxoethyl)-2-oxopyrrolidin-3-yl)ethenesulfonamide GW 813893 GW-813893 GW813893 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。